molecular formula C17H13NO4 B7772710 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde

Cat. No.: B7772710
M. Wt: 295.29 g/mol
InChI Key: YRHPTEBYNCHWPW-UHFFFAOYSA-N
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Description

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety linked to a methoxybenzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or acetic acid . Another approach involves the use of phthalic anhydride and glycine in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzoic acid.

    Reduction: Isoindoline derivatives with varying degrees of saturation.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4-methoxybenzaldehyde is unique due to the combination of the isoindoline-1,3-dione and methoxybenzaldehyde moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-15-7-6-11(10-19)8-12(15)9-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHPTEBYNCHWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332204
Record name 3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351366-08-0
Record name 3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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